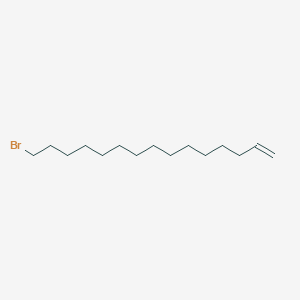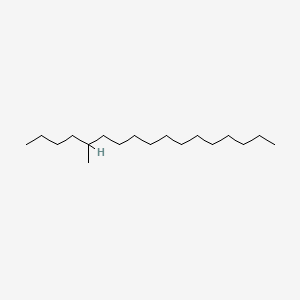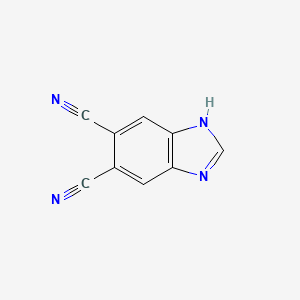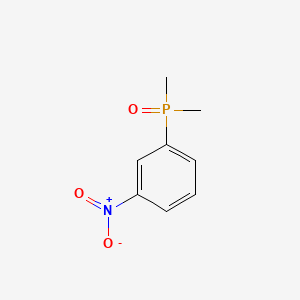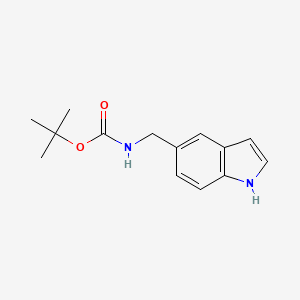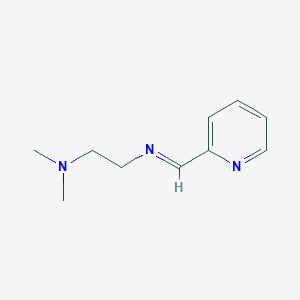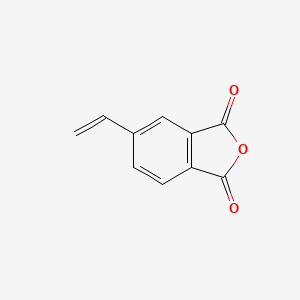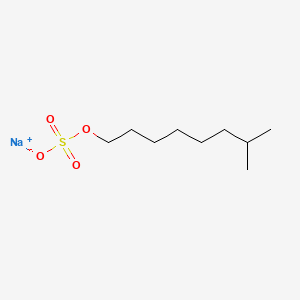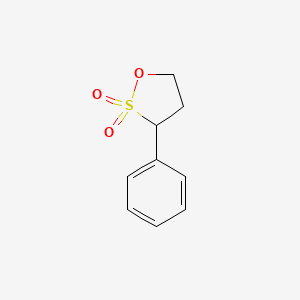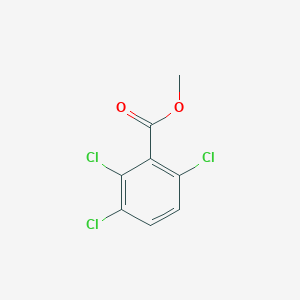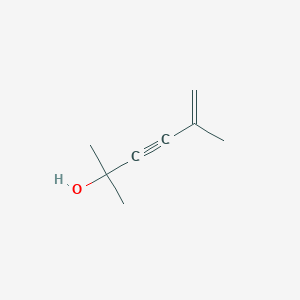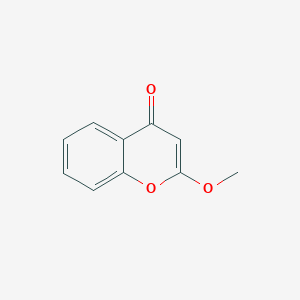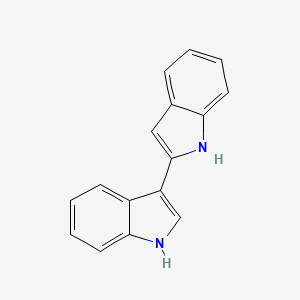
2,3'-Biindole
説明
2,3’-Biindole is a chemical compound with the molecular formula C16H12N2 . It is a type of biindole, which consists of two monomeric indole alkaloid units . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of 2,3’-Biindole has been achieved through various methods. One approach involves the NBS-induced homodimerization of indole derivatives with excellent regioselectivity at 15 °C in high efficiency . Another method uses a copper-mediated 2,3-difunctionalization of indoles to afford 3-halogenated 2,3’-biindoles .
Molecular Structure Analysis
The molecular structure of 2,3’-Biindole consists of two indole rings connected at the 2 and 3’ positions . The average mass of this compound is 232.280 Da, and its monoisotopic mass is 232.100052 Da .
科学的研究の応用
Anticancer Potential
2,3'-Biindole has shown promising results in the field of cancer research. It exhibits significant antiproliferative and cytotoxic activity against various cancer cell lines, including HeLa (human cervix carcinoma) and HT29 (human colon carcinoma) cells. Notably, it inhibited the proliferation of these cell lines more effectively than 5-fluorouracil, a commonly used chemotherapy drug. However, its mechanism of action remains unknown, as it does not seem to involve apoptosis (Ökten et al., 2015).
Synthesis and Structural Variations
This compound can be synthesized through various methods, enhancing its accessibility for research and potential applications. For instance, Fischer indole synthesis offers an efficient route to create both symmetrical and unsymmetrical 2,3'-biindoles (Alford et al., 2011). Additionally, a Co(III)-catalyzed reaction has been developed for creating 2,3'-biindoles, featuring moderate to excellent yields and tolerance to various functional groups (Li et al., 2020).
Bioactive Derivatives
The synthesis of potentially bioactive this compound derivatives has been explored using various strategies. One such method involves a Brønsted acid-catalyzed direct C3-arylation of 2-indolylmethanols with tryptamines and tryptophols, leading to a series of derivatives with high yields and broad substrate scope (Wan et al., 2018).
Anion Complexation and Sensing
This compound and related structures like indole and carbazole have emerged as significant anion-binding agents. They are increasingly being recognized for their role in molecular recognition and anion sensing, which has implications for various scientific and technological applications (Gale, 2008).
作用機序
将来の方向性
Research into 2,3’-Biindole and its derivatives continues to be an active area of study. Recent research has focused on the synthesis of 2,3’-Biindole and its potential applications, particularly in the field of medicinal chemistry . Future research may explore new synthesis methods, potential biological activities, and applications of 2,3’-Biindole and its derivatives.
特性
IUPAC Name |
2-(1H-indol-3-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-14-11(5-1)9-16(18-14)13-10-17-15-8-4-2-6-12(13)15/h1-10,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGGLCJWTVNIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295753 | |
| Record name | 2,3'-Biindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27393-85-7 | |
| Record name | 2,3'-Biindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3'-Biindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



